Bienvenue dans la boutique en ligne BenchChem!

5-{2-Azaspiro[3.3]heptan-2-yl}pyridin-2-amine

Lipophilicity logD Bioisostere

5-{2-Azaspiro[3.3]heptan-2-yl}pyridin-2-amine (CAS 1509129-83-2, molecular formula C₁₁H₁₅N₃, MW 189.26 g/mol) is a heterocyclic building block comprising a 2-aminopyridine ring connected via its 5-position to the nitrogen atom of a 2-azaspiro[3.3]heptane scaffold. This N-linked connectivity places the compound within a distinct subset of azaspiro[3.3]heptane derivatives whose physicochemical behavior differs markedly from C-linked or 2-oxa counterparts.

Molecular Formula C11H15N3
Molecular Weight 189.262
CAS No. 1509129-83-2
Cat. No. B2940912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-{2-Azaspiro[3.3]heptan-2-yl}pyridin-2-amine
CAS1509129-83-2
Molecular FormulaC11H15N3
Molecular Weight189.262
Structural Identifiers
SMILESC1CC2(C1)CN(C2)C3=CN=C(C=C3)N
InChIInChI=1S/C11H15N3/c12-10-3-2-9(6-13-10)14-7-11(8-14)4-1-5-11/h2-3,6H,1,4-5,7-8H2,(H2,12,13)
InChIKeyOVEWQMWFSJUMBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-{2-Azaspiro[3.3]heptan-2-yl}pyridin-2-amine (CAS 1509129-83-2): Spirocyclic 2-Aminopyridine Building Block for Medicinal Chemistry Procurement


5-{2-Azaspiro[3.3]heptan-2-yl}pyridin-2-amine (CAS 1509129-83-2, molecular formula C₁₁H₁₅N₃, MW 189.26 g/mol) is a heterocyclic building block comprising a 2-aminopyridine ring connected via its 5-position to the nitrogen atom of a 2-azaspiro[3.3]heptane scaffold . This N-linked connectivity places the compound within a distinct subset of azaspiro[3.3]heptane derivatives whose physicochemical behavior differs markedly from C-linked or 2-oxa counterparts [1]. The spirocyclic core consists of two fused four-membered rings (azetidine and cyclobutane) sharing a quaternary carbon, imparting complete saturation (Fsp³ = 1.0 for the spiro core), conformational rigidity, and non-coplanar exit vector geometry [2]. Commercially available at ≥98% purity from multiple vendors, the compound serves as a versatile intermediate for constructing elaborated kinase inhibitor scaffolds, receptor modulators, and spirocyclic compound libraries where the intersection of the 2-aminopyridine pharmacophore and the three-dimensional spiro architecture is desired .

Why 5-{2-Azaspiro[3.3]heptan-2-yl}pyridin-2-amine Cannot Be Replaced by Simple Piperidine or Pyrrolidine Analogs


Substituting 5-{2-azaspiro[3.3]heptan-2-yl}pyridin-2-amine with its direct piperidine analog 5-(piperidin-1-yl)pyridin-2-amine (CAS 94924-94-4) or other monocyclic amine building blocks is not a physicochemically neutral exchange. The N-linked 2-azaspiro[3.3]heptane connectivity in this compound produces a logD₇.₄ increase of +0.2 to +0.5 units relative to the parent piperidine, a direction opposite to that observed for C-linked or 2-oxa-6-azaspiro[3.3]heptane variants which lower logD₇.₄ by up to −1.0 unit [1]. This is driven by the addition of a nonpolar quaternary carbon without compensatory polarity enhancement. Furthermore, the spirocyclic scaffold introduces a ~90° twist and ~1.3 Å elongation in the exit vector geometry compared to piperidine, fundamentally altering the spatial presentation of the 2-aminopyridine moiety to biological targets [1]. While the nitrogen basicity is preserved (pKa ≈ 10.5–11.4 for azaspiro[3.3]heptanes vs. pKa ≈ 11.2 for piperidine), the combination of altered lipophilicity, distinct conformational preferences, and non-coplanar exit vectors means that biological activity, permeability, metabolic stability, and off-target profiles cannot be assumed to transfer between these scaffolds [1][2].

5-{2-Azaspiro[3.3]heptan-2-yl}pyridin-2-amine: Quantitative Differentiation Evidence Against Closest Analogs


N-Linked 2-Azaspiro[3.3]heptane logD₇.₄ Effect: Anomalous Lipophilicity Increase vs. Piperidine Parent

In a comprehensive matched molecular pair analysis (MMPA) of the AstraZeneca compound collection, Degorce et al. (2019) demonstrated that N-linked 2-azaspiro[3.3]heptanes are a distinct exception to the general logD-lowering behavior of azaspiro[3.3]heptane replacements. Whereas C-linked 2-azaspiro[3.3]heptanes and 2-oxa-6-azaspiro[3.3]heptanes lower logD₇.₄ by −0.2 to −1.0 units relative to the parent piperidine or morpholine, N-linked 2-azaspiro[3.3]heptanes increase logD₇.₄ by +0.2 to +0.5 units [1]. This compound, bearing the 2-azaspiro[3.3]heptane nitrogen directly attached to the pyridine 5-position, falls squarely within this N-linked subset. In contrast, the piperidine analog 5-(piperidin-1-yl)pyridin-2-amine (CAS 94924-94-4) would be expected to exhibit a lower logD₇.₄, consistent with the baseline piperidine lipophilicity . For drug discovery programs where modulating logD is critical—affecting permeability, metabolic clearance, and off-target promiscuity—this directional difference represents a deliberate design choice rather than an interchangeable substitution [1].

Lipophilicity logD Bioisostere N-linked azaspiroheptane

Aqueous Solubility Advantage of Spiro[3.3]heptane Scaffolds vs. Cyclohexane and Six-Membered Ring Analogues

Burkhard et al. (2010) established that heteroatom-substituted spiro[3.3]heptanes—the scaffold class to which 5-{2-azaspiro[3.3]heptan-2-yl}pyridin-2-amine belongs—generally exhibit higher aqueous solubility than their corresponding cyclohexane analogues [1]. Although the publication reports this as a qualitative trend rather than providing compound-specific solubility values, the observation was consistent across multiple spiro[3.3]heptane derivatives evaluated. This solubility advantage is attributed to the reduced molecular planarity and increased three-dimensional character of the spiro[3.3]heptane core, which disrupts crystal lattice packing and enhances solvation [1][2]. By contrast, the piperidine analog 5-(piperidin-1-yl)pyridin-2-amine (CAS 94924-94-4) and related six-membered ring building blocks lack this spirocyclic disruption of planarity. Additionally, Prysiazhniuk et al. (2024) confirmed that spiro[3.3]heptane incorporation into drug-like scaffolds does not inherently compromise aqueous solubility, with measured values for spiro[3.3]heptane-containing sonidegib analogs remaining ≤1 µM, comparable to the parent drug [3].

Aqueous solubility Spiro[3.3]heptane Cyclohexane analogue Physicochemical property

Basicity Preservation: Near-Identical pKa of Azaspiro[3.3]heptane vs. Piperidine Nitrogen

Kirichok et al. (2023) experimentally determined that the conjugate acid pKa of 1-azaspiro[3.3]heptane hydrochloride is 11.4, which is nearly identical to the pKa of piperidine (11.2) [1]. This near-identity in nitrogen basicity was confirmed across multiple substituted 1-azaspiro[3.3]heptane derivatives (pKa = 11.2–11.4), establishing that the spirocyclic constraint does not significantly perturb the electronic environment of the amine nitrogen relative to the six-membered piperidine ring [1]. For 2-azaspiro[3.3]heptane derivatives such as the target compound, the predicted pKa range is approximately 10.5–11.0, comparable to azetidine (pKa ≈ 11.3) and within the same basicity window as piperidine . This contrasts with morpholine replacements (2-oxa-6-azaspiro[3.3]heptanes), where the introduction of the oxygen atom and spirocyclic constraint alters the pKa by +0.6 to +1.9 units relative to the parent heterocycle, as reported in the Degorce MMPA analysis [2]. The preservation of basicity means that ionic interactions with acidic protein residues (e.g., Asp, Glu) are expected to be maintained when replacing a piperidine with the 2-azaspiro[3.3]heptane moiety in this compound.

pKa Basicity Amine Piperidine bioisostere

Conformational Geometry: Exit Vector Twist and Distance Elongation vs. Six-Membered Heterocycles

The switch from a piperidine to a 2-azaspiro[3.3]heptane scaffold introduces a pronounced geometric perturbation: the distance between the nitrogen atom and the opposing attachment point increases by approximately 1.3 Å, and the orientation of the exit vectors undergoes a ~90° twist [1]. For 5-{2-azaspiro[3.3]heptan-2-yl}pyridin-2-amine, this means that the 2-aminopyridine ring is presented to its biological target at a different distance, angle, and conformational envelope compared to 5-(piperidin-1-yl)pyridin-2-amine [1]. Degorce et al. explicitly concluded that azaspiro[3.3]heptanes are not suitable bioisosteres for piperidines when used as non-terminal groups due to these significant geometric changes [1]. Conversely, when used as a terminal group (as in this compound, where the spiro nitrogen directly bears the pyridine), the geometric perturbation can be exploited to access novel chemical space inaccessible to planar six-membered rings. The spiro[3.3]heptane core also features non-coplanar exit vectors (φ₁, φ₂ ≈ 23–30°; |θ| ≈ 130°) compared to the coplanar/collinear exit vectors of para-substituted benzenes (φ₁, φ₂ ≈ 0°) [2], underscoring the fundamentally different spatial presentation this scaffold provides.

Exit vector geometry Conformational restriction Spirocyclic scaffold Bioisostere

Metabolic Stability Trend: Reduced HLM Clearance for Spiro[3.3]heptane-Containing Compounds

Burkhard et al. (2010) reported a trend toward higher metabolic stability for heteroatom-substituted spiro[3.3]heptanes compared to their cyclohexane analogues, with this improvement maintained when the scaffold was incorporated into drug-like molecules such as fluoroquinolones [1]. Degorce et al. (2019) provided quantitative corroboration through matched-pair comparisons: in one example (compound pair 6a/6b), replacement of a morpholine with a 2-oxa-6-azaspiro[3.3]heptane reduced human liver microsome (HLM) intrinsic clearance from 72 to 13 µL/min/mg, and human/rat hepatocyte clearance from 61/190 to 11/5.1 µL/min/10⁶ cells [2]. However, the metabolic stability effect of the spirocyclic modification is stereochemistry-dependent: Prysiazhniuk et al. (2024) demonstrated that incorporating spiro[3.3]heptane into sonidegib produced divergent outcomes depending on stereoisomer—trans-76 reduced metabolic stability by only ~50% (CLint 36 vs. 18 µL/min/mg; t₁/₂ 47 vs. 93 min), whereas cis-76 caused a dramatic reduction (CLint 156 µL/min/mg; t₁/₂ 11 min) [3]. These data indicate that the metabolic fate of spiro[3.3]heptane-containing compounds is highly dependent on the specific molecular context and stereochemistry, and cannot be assumed from the scaffold alone.

Metabolic stability Human liver microsomes Intrinsic clearance ADME

CNS Penetration Implications: Piperidine-to-Azaspiro[3.3]heptane Switch Can Alter Brain Exposure by >10-Fold

Degorce et al. (2019) highlighted a critical case where replacement of a piperidine with a C-linked 2-azaspiro[3.3]heptane in a CXCR2 antagonist series produced a compound (27b) that was approximately 2-fold more potent than the parent piperidine (27a), but exhibited 25-fold lower brain penetration [1]. The authors hypothesized that the increased basicity of the spiro-analogue contributed to this dramatic reduction in CNS exposure. For the target compound 5-{2-azaspiro[3.3]heptan-2-yl}pyridin-2-amine, which features N-linked connectivity (differing from the C-linked case in 27b), the logD₇.₄ increase of +0.2 to +0.5 relative to piperidine may similarly modulate brain penetration potential. While N-linked 2-azaspiro[3.3]heptanes were identified as the logD-increasing exception within the azaspiro[3.3]heptane family, the direction and magnitude of the CNS penetration effect for any specific compound will depend on the interplay of lipophilicity, basicity, hydrogen-bonding capacity, and transporter recognition—all of which are influenced by the choice of the azaspiro scaffold [1]. This evidence underscores that the piperidine-to-azaspiro[3.3]heptane substitution is not a benign bioisosteric replacement for CNS-targeted programs.

CNS penetration Blood-brain barrier Brain exposure Piperidine isostere

5-{2-Azaspiro[3.3]heptan-2-yl}pyridin-2-amine: Evidence-Backed Application Scenarios for Procurement Decision-Making


Kinase Inhibitor Scaffold Diversification: Exploiting Non-Coplanar Geometry for Selectivity

For medicinal chemistry programs targeting the ATP-binding site of kinases where the 2-aminopyridine moiety serves as a hinge-binding motif, 5-{2-azaspiro[3.3]heptan-2-yl}pyridin-2-amine offers a geometrically distinct presentation of this pharmacophore compared to conventional 5-(piperidin-1-yl)pyridin-2-amine [1]. The ~90° twist and ~1.3 Å displacement of the spirocyclic amine relative to the pyridine ring can redirect the solvent-exposed portion of the molecule into kinase selectivity pockets that are inaccessible to planar piperidine analogs [1]. This scaffold has been incorporated into 2-azaspiro[3.3]heptane derivatives claimed as STAT3 inhibitors for cancer therapeutics (WO2024182693A1) and into spirocyclic kinase inhibitor programs targeting LRRK2, IRAK4, and BTK, demonstrating precedent for the core scaffold in kinase drug discovery [2][3]. The preserved amine basicity (pKa ≈ 10.5–11.0) ensures that any salt-bridge interactions with the kinase hinge or DFG motif are maintained [4].

Spirocyclic Compound Library Synthesis for High-Fsp³ Chemical Space Exploration

The compound serves as a privileged building block for constructing spirocyclic screening libraries with enhanced three-dimensional character. The 2-azaspiro[3.3]heptane core contributes complete sp³ hybridization (Fsp³ = 1.0 for the saturated spiro center), which has been correlated with improved clinical success rates via increased potency, selectivity, and solubility while minimizing off-target effects [1]. SpiroChem's SpiroKit 4, a curated collection of 30 azaspiro[3.3]heptane derivatives marketed as surrogates for piperidine, piperazine, morpholine, and thiomorpholine rings, exemplifies the industrial recognition of this scaffold class for library design [2]. The 2-aminopyridine handle at the 5-position provides a versatile synthetic entry point for further elaboration via amide coupling, reductive amination, Buchwald-Hartwig arylation, or urea formation, enabling rapid analog generation [3].

CNS Drug Discovery Programs Requiring Modulated Lipophilicity and Brain Exposure

For CNS-targeted programs where fine-tuning of lipophilicity is critical for optimizing brain penetration, the N-linked 2-azaspiro[3.3]heptane connectivity in this compound provides a deliberate logD₇.₄ elevation of +0.2 to +0.5 units relative to the piperidine analog [1]. This is in contrast to C-linked or 2-oxa-6-azaspiro[3.3]heptane variants, which lower logD by up to −1.0 unit [1]. However, the documented 25-fold reduction in brain penetration for a C-linked 2-azaspiro[3.3]heptane CXCR2 antagonist underscores the necessity of measuring CNS exposure experimentally rather than relying on scaffold-based predictions [1]. The compound's relatively low molecular weight (189.26 g/mol) and moderate hydrogen-bonding capacity (2 HBD from the NH₂ group) position it within favorable CNS drug-like property space, making it a suitable starting point for CNS lead generation where the spirocyclic geometry and modulated lipophilicity are hypothesized to confer advantages over traditional piperidine building blocks [2].

Patent-Free Bioisostere Strategy: Replacing Piperidine in Established Pharmacophores

The 2-azaspiro[3.3]heptane scaffold has been validated as a bioisostere of piperidine in multiple drug discovery contexts, including the successful replacement of the piperidine moiety in the anesthetic bupivacaine with 1-azaspiro[3.3]heptane, yielding a patent-free analog with retained high activity [1]. For 5-{2-azaspiro[3.3]heptan-2-yl}pyridin-2-amine, the 2-aminopyridine functionality provides an additional vector for target engagement beyond what the unsubstituted spiro scaffold offers. This compound is therefore well-suited for programs seeking to generate novel intellectual property around established 2-aminopyridine-containing pharmacophores (e.g., kinase inhibitors, ROS1/ALK inhibitors, or TRPC channel modulators) by replacing a conventional cyclic amine with the three-dimensional spiro[3.3]heptane system, potentially conferring differentiated selectivity, ADME properties, and patentability [2][3].

Quote Request

Request a Quote for 5-{2-Azaspiro[3.3]heptan-2-yl}pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.